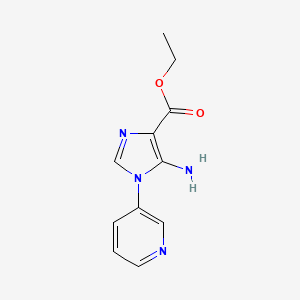
Ethyl-5-Amino-1-(Pyridin-3-yl)-1H-imidazol-4-carboxylat
Übersicht
Beschreibung
Ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate: is a chemical compound with the molecular formula C₁₂H₁₄N₄O₂ and a molecular weight of 232.24 g/mol. This compound belongs to the class of imidazole derivatives and features a pyridine ring attached to the imidazole core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with ethyl 5-amino-1H-imidazole-4-carboxylate and pyridin-3-yl halides.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, and a palladium catalyst under inert atmosphere conditions.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and reaction time to achieve high purity and efficiency.
Types of Reactions:
Oxidation: Ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the imidazole ring or the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or imidazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced forms of the imidazole and pyridine rings.
Substitution Products: Substituted imidazole and pyridine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its derivatives are explored for their biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: In medicinal chemistry, this compound is used to develop new drugs. Its derivatives are investigated for their therapeutic potential in treating various diseases, such as cancer, inflammation, and infectious diseases.
Industry: The compound is utilized in the chemical industry for the synthesis of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism by which ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate exerts its effects depends on its specific derivatives and the biological targets they interact with. The molecular targets and pathways involved can vary widely, but common mechanisms include inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-amino-1-(pyridin-2-yl)-1H-imidazole-4-carboxylate: Similar structure with a different position of the pyridine ring.
Ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate: Related imidazole derivative with an acetyl group.
Ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate: Another positional isomer with the pyridine ring at a different position.
Uniqueness: Ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which influences its reactivity and biological activity. This positional specificity can lead to different biological effects compared to its isomers and related compounds.
Eigenschaften
IUPAC Name |
ethyl 5-amino-1-pyridin-3-ylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)9-10(12)15(7-14-9)8-4-3-5-13-6-8/h3-7H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRFOAJQFLWZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















